
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one is an organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a methylamino group and a methylcyclobutyl group attached to a propanone backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methylcyclobutanol and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe or reagent in biochemical assays and studies involving enzyme activity or metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
1-(Methylamino)-3-(1-methylcyclopentyl)propan-2-one: This compound features a cyclopentyl group instead of a cyclobutyl group, leading to differences in reactivity and properties.
1-(Methylamino)-3-(1-methylcyclohexyl)propan-2-one: The presence of a cyclohexyl group introduces additional steric effects and alters the compound’s behavior in chemical reactions.
Uniqueness
1-(Methylamino)-3-(1-methylcyclobutyl)propan-2-one is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the methylcyclobutyl group, in particular, influences the compound’s stability and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(methylamino)-3-(1-methylcyclobutyl)propan-2-one |
InChI |
InChI=1S/C9H17NO/c1-9(4-3-5-9)6-8(11)7-10-2/h10H,3-7H2,1-2H3 |
InChI Key |
QUDUNXOXKPKCMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(=O)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


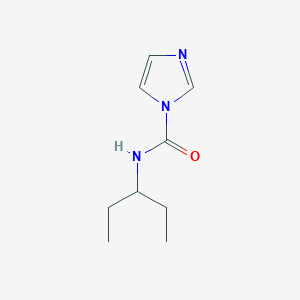

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
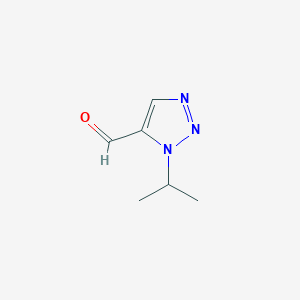

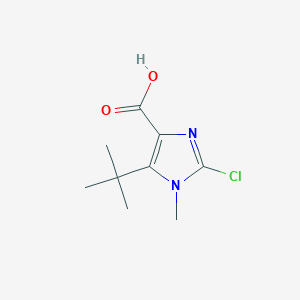


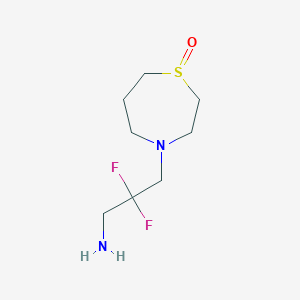


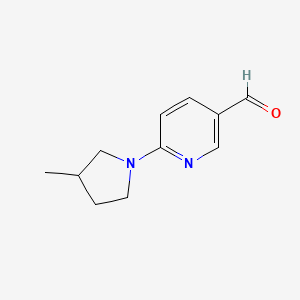
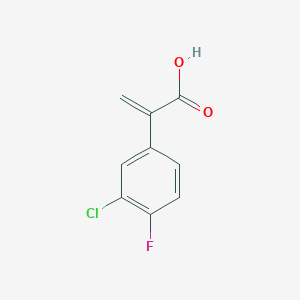
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
